(4-Aminopyridin-2-yl)dimethylphosphine oxide
Description
(4-Aminopyridin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP and a molecular weight of 170.15 g/mol . It is characterized by the presence of an aminopyridine moiety and a dimethylphosphine oxide group. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-dimethylphosphorylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORKOGBXPJAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the reaction of 4-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of (4-Aminopyridin-2-yl)dimethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .
Scientific Research Applications
(4-Aminopyridin-2-yl)dimethylphosphine oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of (4-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The dimethylphosphine oxide group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Aminopyridin-2-yl)dimethylphosphine oxide
- (6-Aminopyridin-2-yl)dimethylphosphine oxide
- (3-Aminopyridin-2-yl)dimethylphosphine oxide
Uniqueness
(4-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction profiles .
Biological Activity
(4-Aminopyridin-2-yl)dimethylphosphine oxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of (4-Aminopyridin-2-yl)dimethylphosphine oxide is . The presence of the aminopyridine moiety suggests potential interactions with biological targets, particularly in neurological contexts. The dimethylphosphine oxide group is known for enhancing solubility and modulating biological activity through hydrogen bonding.
The mechanism of action for (4-Aminopyridin-2-yl)dimethylphosphine oxide involves:
- Receptor Binding : The aminopyridine group can interact with various receptors, potentially influencing neurotransmitter systems. This interaction may be particularly relevant in the treatment of neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases. For instance, it has been associated with kinase inhibition, which is crucial in cancer therapy .
Neuropharmacology
Research indicates that (4-Aminopyridin-2-yl)dimethylphosphine oxide may have applications in neuropharmacology. Its structural similarity to known neuroprotective agents suggests potential benefits in treating conditions like multiple sclerosis or other neurodegenerative diseases.
Anticancer Properties
The compound has shown promise in preclinical studies as a kinase inhibitor. For example, it demonstrated significant inhibitory activity against certain kinases involved in cancer progression, with IC50 values indicating effective concentration ranges for therapeutic use .
Data Summary
| Biological Activity | IC50 Value | Target |
|---|---|---|
| FAK Inhibition | 8.7 nM | Focal Adhesion Kinase |
| General Kinase Inhibition | 119 nM | Various Kinases |
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on cancer cell lines, revealing that it significantly reduced cell viability at concentrations as low as 10 nM. These findings suggest a strong potential for further development as an anticancer agent .
- Molecular Docking Studies : Computational studies have indicated that (4-Aminopyridin-2-yl)dimethylphosphine oxide binds effectively to active sites of target enzymes, providing a rationale for its observed biological activities. The binding affinities were comparable to those of established inhibitors .
Safety and Toxicology
While the compound shows significant biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that while it has therapeutic potential, further investigations are needed to evaluate long-term effects and dosage optimization.
Q & A
Q. What are the common synthetic routes for (4-Aminopyridin-2-yl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is synthesized via nucleophilic substitution, typically reacting 4-aminopyridine derivatives with dimethylphosphoryl chloride under basic conditions. Key parameters include:
-
Temperature: Optimal yields (70–85%) are achieved at 0–5°C to suppress side reactions like oxidation.
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Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
-
pH: Maintained at 8–9 using bases like triethylamine to deprotonate the aminopyridine and activate the phosphoryl chloride .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
Table 1: Optimization of Synthesis Parameters
Parameter Optimal Range Impact on Yield Temperature 0–5°C Maximizes selectivity Solvent THF Enhances reaction rate Reaction Time 12–24 hrs Balances conversion and degradation
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer:
- Raman/IR Spectroscopy: Identifies vibrational modes of the P=O bond (stretching at 1150–1250 cm⁻¹) and N–H bending (1600–1650 cm⁻¹). Discrepancies in peak positions may indicate protonation states or solvent interactions .
- X-ray Crystallography: Resolves the tetrahedral geometry at phosphorus and hydrogen-bonding interactions between the amino group and phosphine oxide. SHELX software is commonly used for refinement .
- NMR: ¹H NMR shows pyridine ring protons as doublets (δ 7.2–8.5 ppm), while ³¹P NMR confirms the phosphine oxide moiety (δ 25–30 ppm) .
Advanced Research Questions
Q. How do electronic effects of the amino and phosphine oxide groups influence reactivity in medicinal chemistry applications?
- Methodological Answer:
- Amino Group: Acts as an electron donor, enhancing nucleophilicity at the pyridine ring for electrophilic substitutions (e.g., halogenation).
- Phosphine Oxide: Serves as a strong hydrogen-bond acceptor, improving solubility and binding to kinase ATP pockets (e.g., ALK inhibitors like brigatinib) .
- Dual Effects: The electron-withdrawing phosphine oxide stabilizes negative charges in intermediates, while the amino group directs regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions between computational predictions and experimental data in biological activity?
- Methodological Answer:
- Validation Steps:
Re-examine DFT calculations for proper inclusion of solvation effects (e.g., COSMO model).
Compare experimental IC₅₀ values (e.g., FAK inhibition: 10⁻⁸–10⁻⁹ M) with docking scores to identify mismatches in binding poses .
Use mutagenesis studies to confirm critical residues (e.g., ALK L1196M gatekeeper mutation resistance) .
- Case Study: Brigatinib’s phosphine oxide moiety showed higher in vivo efficacy than predicted due to unmodeled protein flexibility in MD simulations .
Q. How can researchers optimize in vitro potency while maintaining favorable pharmacokinetic properties?
- Methodological Answer:
- Structural Modifications:
- Introduce fluorinated pyridine rings to enhance metabolic stability (e.g., 6-fluoro analogs show 2× longer half-life) .
- Adjust logP via alkyl chain substitutions to balance membrane permeability and solubility (target logP: 1.5–3.0) .
- In Vitro/In Vivo Correlation:
- Use Caco-2 assays for permeability and hepatic microsomes for CYP450 stability. For example, methyl groups on phosphorus reduce oxidative metabolism by 40% .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in torsional potential constants derived from Raman vs. far-infrared spectroscopy?
- Methodological Answer:
- Root Cause: Raman detects higher-frequency A″ torsions (190–338 cm⁻¹), while far-IR captures lower-frequency A′ modes (166–169 cm⁻¹). Inconsistencies arise from coupling terms (V₃₃) in the potential function .
- Resolution: Combine datasets in software like SHELXL to refine parameters. For dimethylphosphine analogs, V₃₃ values converge to 12–15 cm⁻¹ after iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
